Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is a chemical compound with the molecular formula C8H18OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The vinyl ether group allows for versatile chemical modifications, while the silicon atom provides stability and resistance to degradation. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-: Similar in structure but with a different alkyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- is unique due to its combination of a vinyl ether group and a tert-butyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both chemical versatility and durability .
Properties
CAS No. |
66031-93-4 |
---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
tert-butyl-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18OSi/c1-7-9-10(5,6)8(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
BPWYCYDQDGCUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.